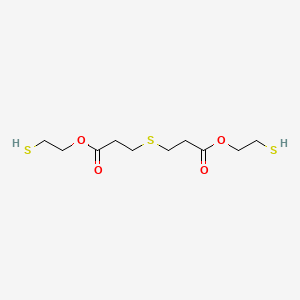

Bis(2-mercaptoethyl) 3,3'-thiodipropionate

Description

Historical Trajectories of Thiol-Functionalized Compounds within Polymer Chemistry Paradigms

The journey of thiol-functionalized compounds in polymer chemistry is a compelling narrative of scientific discovery and application. The characteristic reactivity of the thiol group (R-SH) has been recognized for over a century, with the first report of a thiol-ene reaction—the addition of a thiol to an alkene—dating back to 1905. wikipedia.org However, it was not until the mid-20th century that the potential of these reactions in polymer synthesis began to be systematically explored.

Initially, thiols were primarily used as chain transfer agents in radical polymerizations to control molecular weight. The true paradigm shift occurred with the rise of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and form no byproducts. The thiol-ene reaction, particularly its photoinitiated radical addition mechanism, fits these criteria remarkably well and gained prominence in the late 1990s and early 2000s. wikipedia.orgrsc.org This resurgence was fueled by the reaction's efficiency, stereoselectivity, and rapid rates under mild conditions. wikipedia.org

This era saw the development of various polythiols, which, when reacted with polyenes, could form highly uniform polymer networks. acs.orgnih.gov These thiol-ene based polymerizations offered distinct advantages over traditional methods, including reduced oxygen inhibition and lower shrinkage stress, making them ideal for applications like coatings and adhesives. acs.orgradtech.org The development of multifunctional thiols, such as Bis(2-mercaptoethyl) 3,3'-thiodipropionate, represents a further evolution, providing polymer chemists with tools to create complex architectures and materials with precisely engineered properties. walshmedicalmedia.comacs.org

Strategic Importance of this compound in Contemporary Polymer Science and Materials Engineering

This compound, and similar polythiol compounds, hold a position of strategic importance in modern polymer science and materials engineering due to their versatile reactivity. nih.gov The presence of two thiol groups allows it to act as a crosslinking agent or a chain extender in polymerization processes, particularly in thiol-ene and thiol-yne "click" reactions. walshmedicalmedia.comrsc.org

Its role is critical in the formulation of a variety of materials:

High-Performance Coatings and Adhesives: The efficiency of the thiol-ene reaction enables the rapid curing of coatings and adhesives with excellent surface quality and strong adhesion. nih.govradtech.org The resulting thioether linkages contribute to the flexibility and chemical resistance of the final product.

Optical Materials: Thiol-ene polymerizations are known for producing highly uniform networks, which is a desirable characteristic for optical materials where clarity and a consistent refractive index are paramount. nih.gov

Biomaterials and Drug Delivery: The biocompatibility of certain thiol-based polymers makes them suitable for biomedical applications. nih.govacs.org Thiol groups can react with biological molecules, allowing for the creation of hydrogels and functionalized surfaces for drug delivery systems and tissue engineering scaffolds. nih.govnih.govmdpi.com

Advanced Composites: In materials engineering, this compound can be used to modify the matrix of polymer composites, enhancing their mechanical properties and thermal stability.

The ability to precisely control the network structure by reacting with various "ene" or "yne" functionalized polymers allows for the fine-tuning of material properties to meet the demands of specific, high-tech applications. acs.orgrsc.org

Molecular Architecture and Intrinsic Reactivity Features of this compound

The molecular structure of this compound is key to its functionality. The molecule is characterized by two terminal primary thiol (-SH) groups, which are the primary sites of its reactivity. These thiol groups are connected to a flexible backbone containing thioether (-S-) and ester (-C(=O)O-) linkages.

The intrinsic reactivity of this compound is dominated by the chemistry of the thiol groups. Thiols can participate in several types of reactions, but in the context of polymer science, the most significant is the thiol-ene reaction. wikipedia.org This reaction can proceed via two primary mechanisms:

Radical Addition: Initiated by light or heat, a thiyl radical (RS•) is formed, which then adds across a carbon-carbon double bond (ene) in an anti-Markovnikov fashion. wikipedia.orgrsc.org This is a chain reaction that propagates until termination. rsc.org

Michael Addition: In the presence of a base or nucleophile, the thiol is deprotonated to form a thiolate anion (RS-), which then acts as a nucleophile and attacks an electron-deficient alkene, such as an acrylate. wikipedia.orgalfa-chemistry.com

Below is a table summarizing some of the key properties of a related and structurally similar compound, often used as a reference point in industrial applications.

Table 1: Physicochemical Properties of a Representative Thioester Compound (CAS No. 64253-30-1)

| Property | Value |

|---|---|

| Molecular Formula | C38H74O7S2 |

| Molecular Weight | 707.12 g/mol |

| Boiling Point | 720.8°C at 760 mmHg |

| Flash Point | 337.7°C |

| Density | 0.996 g/cm³ |

| Refractive Index | 1.483 |

Data sourced from a representative industrial thioester compound to illustrate typical properties. lookchem.com

Identification of Knowledge Gaps and Prospective Research Trajectories for this compound

Despite the utility of this compound and related thiol compounds, several knowledge gaps remain, offering fertile ground for future research.

Detailed Kinetic and Mechanistic Studies: While the general mechanisms of thiol-ene reactions are well-understood, detailed kinetic studies specific to this compound with a wide array of comonomers are not extensively documented. acs.org Understanding the intricate kinetics would allow for more precise control over polymerization and material properties.

Structure-Property Relationships: A more systematic investigation into how the specific architecture of this dithiol, including the spacing and flexibility of its backbone, influences the macroscopic properties (e.g., mechanical, thermal, optical) of the resulting polymers would be highly valuable.

Sustainable Polymer Synthesis: Future research could focus on integrating this compound into more sustainable polymer systems. This includes its use with bio-derived monomers and the development of recyclable or degradable polymers based on thioether and ester linkages. researchgate.net

Multi-functional Materials: There is an opportunity to explore the synthesis of multi-stimuli-responsive materials by combining the reactivity of the thiol groups with other functional moieties. nih.gov This could lead to the development of "smart" materials for sensors, actuators, and self-healing applications. walshmedicalmedia.com

Industrial Scalability: While thiol-ene chemistry is efficient in the lab, challenges related to the long-term stability and cost-effective, large-scale synthesis of specialized thiols can limit industrial adoption. radtech.orgwalshmedicalmedia.com Research into more robust and scalable synthesis methods is crucial.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylethyl 3-[3-oxo-3-(2-sulfanylethoxy)propyl]sulfanylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4S3/c11-9(13-3-5-15)1-7-17-8-2-10(12)14-4-6-16/h15-16H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSIEPOWYMJQCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCC(=O)OCCS)C(=O)OCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4070740 | |

| Record name | Bis(2-mercaptoethyl) 3,3'-thiodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4070740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67874-44-6 | |

| Record name | 1,1′-Bis(2-mercaptoethyl) 3,3′-thiobis[propanoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67874-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-mercaptoethyl) 3,3'-thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067874446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-mercaptoethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-mercaptoethyl) 3,3'-thiodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4070740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-mercaptoethyl) 3,3'-thiobispropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-MERCAPTOETHYL) 3,3'-THIODIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H56LN13OWO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Precursor Design for Bis 2 Mercaptoethyl 3,3 Thiodipropionate

Established and Novel Synthetic Pathways for Bis(2-mercaptoethyl) 3,3'-thiodipropionate

The main method for synthesizing this compound is through the esterification of 3,3'-thiodipropionic acid with 2-mercaptoethanol (B42355). The field of its synthesis is characterized by ongoing improvements to this basic reaction and the methods for introducing thiol groups.

Esterification Reactions in the Synthesis of this compound

The most widely used method for producing this compound is the direct esterification of 3,3'-thiodipropionic acid with 2-mercaptoethanol. This reaction is generally catalyzed by an acid like p-toluenesulfonic acid and often involves the azeotropic removal of water to shift the reaction equilibrium toward the product. The choice of solvent, such as toluene (B28343) or xylene, is important for effective water removal. An optimization study on a similar esterification, trimethylolpropane-tris(3-mercaptopropionate) (TMPMP), showed that the concentration of the acid catalyst is a key parameter affecting product purity. nih.gov

Conventional methods for synthesizing thioesters often start with carboxylic acids, but this requires activation of the carboxylic acid, the use of potentially toxic coupling agents, and metal catalysts. researchgate.net To address some of these issues, new methods have been developed. For instance, trifluoroacetic acid has been used as a catalyst for the reaction of carboxylic acids and thiols under mild conditions. tandfonline.com Other approaches avoid issues with thiol oxidation by reacting anhydrides or acyl halides with thiols or disulfides in the presence of various promoting agents. tandfonline.com

Functionalization Strategies for the Introduction of Thiol Moieties in this compound Precursors

The introduction of thiol (-SH) groups is a crucial step. While the direct use of 2-mercaptoethanol in esterification is the most common approach, other strategies exist. One such method is the synthesis of 3-mercaptopropionic acid esters through the addition of hydrogen sulfide (B99878) (H₂S) to the corresponding acrylic acid ester in the presence of a solid-support catalyst with basic guanidine (B92328) functional groups. google.com Another patented method describes the preparation of mercaptopropionic acid esters by reacting an acrylic acid ester with hydrogen sulfide in the presence of a basic catalyst. google.com

A patent for the synthesis of bis(2-mercaptoethyl) sulfide outlines a two-step process using thiodiglycol (B106055) and thiourea (B124793) as raw materials, which achieves high purity and yield. google.com This method involves substitute salifying and alkaline hydrolysis and is noted for being suitable for industrial production due to its mild conditions and safety. google.com

Catalytic Approaches and Reaction Optimization in this compound Synthesis

The choice of catalyst greatly influences the efficiency and selectivity of the synthesis. Various catalytic systems have been developed for thioester synthesis. Copper-catalyzed coupling of aldehydes with thiols in water has been shown to be effective and tolerant of various functional groups. rsc.org Similarly, iron-catalyzed coupling of thiols with aldehydes in water using an oxidant has also been reported. acs.org

A significant advancement is the direct hydrogenation of thioesters to alcohols and thiols using a ruthenium-based catalyst, a process that avoids the deactivation of the catalyst by the generated thiol. nih.gov This method is highly selective and tolerates a range of functional groups. nih.gov For esterification reactions in general, solid acid catalysts like Dowex H+ have been shown to be effective, reusable, and environmentally friendly. nih.gov

Table 1: Comparison of Catalytic Systems for Thioester Synthesis

| Catalyst Type | Reactants | Key Features |

|---|---|---|

| Copper-based | Aldehydes and thiols | Performed in water without a surfactant; tolerates various functional groups. rsc.org |

| Iron-based | Thiols and aldehydes | Uses an oxidant and water as a solvent; compatible with many functional groups. acs.org |

| Trifluoroacetic acid | Carboxylic acids and thiols | A new methodology for thioester synthesis under mild conditions. tandfonline.com |

| Ruthenium-based | Thioesters and H₂ | Allows for the direct hydrogenation of thioesters to alcohols and thiols; catalyst is not deactivated by the thiol product. nih.gov |

| Solid Acid (Dowex H+) | Carboxylic acids and alcohols | An environmentally friendly and reusable catalyst for esterification. nih.gov |

Precursor Chemistry and Derivatization Routes for Enhanced this compound Synthesis

The primary precursors for the synthesis of this compound are 3,3'-thiodipropionic acid and 2-mercaptoethanol. The properties of the final product can be altered by modifying these precursor molecules.

3,3'-Thiodipropionic acid is typically synthesized from the reaction of an acrylic acid ester with hydrogen sulfide, which first forms a mercaptopropionic acid ester. google.com This intermediate can then be reacted further to produce thiodipropionic acid esters. google.com

Organosulfur compounds, including thiols and sulfides, are a broad class of molecules with diverse industrial applications in the manufacturing of polymers, medicines, and agrochemicals. chemicalbull.com The development of organosulfur compounds from natural sources like Allium vegetables is also an area of active research for their potential as flavor and bioactive ingredients. nih.gov

Principles of Sustainable Chemistry in the Production of this compound

The application of green chemistry principles is increasingly important in chemical synthesis. For esterification reactions, key goals are to reduce waste and energy consumption. rug.nl

Atom Economy: Direct esterification has a high atom economy, with water as the only byproduct. rug.nl

Catalysis: The use of non-toxic, reusable catalysts is a key aspect of sustainable esterification. rug.nl Solid acid catalysts, such as Amberlyst-15, have been used for greener Fischer esterification reactions. researchgate.net

Reaction Conditions: Electrochemical esterification of alkynes with diols has been developed as a catalyst-free and oxidant-free method. rsc.org This approach represents a green synthesis method due to its atom economy and lack of additives. rsc.org

Solvent Choice: The use of water as a solvent in catalytic reactions, as seen in some thioester synthesis methods, is a significant step towards greener chemistry. rsc.orgacs.org

Industrial Scale-Up Considerations for this compound Manufacturing

The transition from laboratory-scale synthesis to industrial production involves several critical considerations. Organosulfur compounds are produced on a large scale for various applications. scienoc.com

Process Safety and Control: The synthesis of bis(2-mercaptoethyl) sulfide has been described as smooth and safe in operation, making it suitable for industrial application. google.com

Reaction Conditions: In the continuous production of dithiodipropionic acid esters, reaction temperature and pressure are key parameters to control. google.com For instance, temperatures between 60°C and 150°C favor the formation of the desired product. google.com

Purification: On an industrial scale, purification methods need to be efficient and cost-effective. The synthesis of 3-mercaptopropionic acid esters using a solid-supported catalyst allows for easy separation of the catalyst from the product. google.com

Environmental Impact: The formation of organosulfates as byproducts in industrial wastewater treatment using sulfate (B86663) radicals is a concern due to their potential mobility and toxicity. nih.govescholarship.org This highlights the importance of managing waste streams in the production of sulfur-containing compounds.

Table 2: Key Parameters for Industrial Scale-Up of Related Thioester Syntheses

| Parameter | Process | Key Considerations | Reference |

|---|---|---|---|

| Catalyst | Synthesis of 3-mercaptopropionic acid esters | Use of a solid-support catalyst with guanidine functional groups for easy separation. | google.com |

| Temperature | Continuous production of dithiodipropionic acid ester | Reaction temperatures of 60°C to 150°C favor product formation. | google.com |

| Pressure | Synthesis of 3-mercaptopropionic acid esters | Reaction pressures of 15 to 35 bar are utilized. | google.com |

| Safety | Synthesis of bis(2-mercaptoethyl) sulfide | The process is noted for being smooth and safe for industrial production. | google.com |

Mechanistic Investigations and Reaction Pathways of Bis 2 Mercaptoethyl 3,3 Thiodipropionate

Elucidation of Thiol-Ene Click Reactions Involving Bis(2-mercaptoethyl) 3,3'-thiodipropionate

The thiol-ene reaction is a versatile and efficient method for polymer and materials synthesis. rsc.org It can be initiated either through radical mechanisms, typically using light or heat, or via base/nucleophile catalysis. rsc.org The radical-initiated process is a unique example of a step-growth polymerization. colab.ws A key advantage of thiol-ene systems is their relative insensitivity to oxygen inhibition, a common issue in other radical polymerizations. colab.ws

Photoinitiated thiol-ene reactions are a prominent method for forming polymer networks. wikipedia.orgcolab.ws These reactions are typically rapid and can be conducted under ambient atmospheric conditions. wikipedia.org The process involves the generation of a thiyl radical from a thiol compound, which then reacts with an ene functional group. wikipedia.org This is followed by a chain-transfer step where a hydrogen radical is abstracted from another thiol molecule, continuing the reaction cycle. wikipedia.org

Research has shown that photoinitiated thiol-ene coupling reactions generally exhibit higher efficiency and require shorter reaction times for complete conversion compared to their thermally initiated counterparts. utwente.nl They also demonstrate a greater tolerance for a variety of functional groups. utwente.nl For instance, in the modification of polymers, photoinitiation with a photoinitiator like DMPA at room temperature can lead to quantitative thioether formation in a short period, whereas thermally initiated reactions may result in lower conversions even after extended times.

The choice of reactants and conditions can influence the reaction's success. For example, the photoinduced addition of thiols to certain unsaturated sugars has been shown to be a mild and efficient method for creating carbohydrate mimetics with high regio- and stereoselectivity. nih.gov

Thermally initiated thiol-ene reactions provide an alternative to photoinitiation and are particularly useful in situations where light access is limited. These reactions are typically initiated using thermal azo initiators like AIBN at elevated temperatures.

However, thermally initiated reactions can sometimes be less efficient than their photoinitiated counterparts. For example, in the modification of certain polymers, thermally initiated reactions have resulted in limited conversions (around 80%) even after prolonged reaction times, a stark contrast to the near-quantitative conversions seen with photoinitiation. This difference has been attributed to the potential for intramolecular cyclization to occur at higher temperatures, which competes with the desired hydrogen atom abstraction step.

Despite these potential limitations, thermally initiated thiol-ene reactions have been successfully employed in various applications. They have been shown to be completely orthogonal with other "click" reactions, such as the azide/alkyne cycloaddition, allowing for selective functionalization without the need for protecting groups. utwente.nl The kinetics of these reactions can be influenced by the ratio of thiol to ene groups. Studies have shown that using an excess of thiol can significantly improve the conversion to the desired conjugate product. core.ac.uk

A generalized mechanism for radical thiol-ene coupling involves the generation of a thiyl radical, which then adds to a carbon-carbon double bond. core.ac.uk This is followed by a chain-transfer step to generate a new thiyl radical. core.ac.uk

Table 1: Comparison of Photoinitiated vs. Thermally Initiated Thiol-Ene Reactions

| Feature | Photoinitiated Thiol-Ene | Thermally Initiated Thiol-Ene |

|---|---|---|

| Initiation | UV light, often with a photoinitiator. utwente.nl | Heat, often with a thermal initiator (e.g., AIBN). core.ac.uk |

| Reaction Time | Generally shorter for complete conversion. utwente.nl | Can be longer, with some reactions showing limited conversion even after extended periods. |

| Efficiency | Often proceeds with higher efficiency. utwente.nl | Can be less efficient, with potential for side reactions like intramolecular cyclization at elevated temperatures. |

| Orthogonality | Can be designed to be orthogonal to other reactions. | Demonstrated to be completely orthogonal with azide/alkyne click reactions. utwente.nl |

| Temperature | Typically conducted at room temperature. | Requires elevated temperatures (e.g., 60 °C or 80 °C). core.ac.uk |

A defining characteristic of the radical-initiated thiol-ene reaction is its high regioselectivity, consistently yielding the anti-Markovnikov addition product. wikipedia.orgcolab.ws This means the thiol group adds to the less substituted carbon of the double bond.

The chemoselectivity of the thiol-ene reaction is also noteworthy. It is highly specific to the reaction between a thiol and an ene, showing minimal interference from other functional groups, which contributes to its "click" chemistry status. utwente.nl This high degree of selectivity allows for the precise design and synthesis of complex polymer architectures.

In the context of intramolecular reactions, the regiochemistry of the cyclization can be influenced by substituent effects and reaction conditions, which can direct the reaction towards either the thermodynamically or kinetically favored product. wikipedia.org However, in polymerization reactions, the focus is typically on the intermolecular reaction which proceeds with high anti-Markovnikov selectivity. wikipedia.org

Role of this compound as a Crosslinking Agent in Polymer Network Formation

Crosslinking agents are molecules with two or more reactive ends that can chemically link polymer chains together, forming a three-dimensional network. This process transforms individual polymer chains into an insoluble, more robust material. researchgate.net this compound, with its two thiol functional groups, is well-suited to act as a crosslinking agent in thiol-ene polymerization systems.

The crosslink density, or the number of crosslinks per unit volume, is a critical parameter that dictates the properties of a polymer network. researchgate.net By varying the concentration of the crosslinking agent, such as this compound, it is possible to control the crosslink density. A higher concentration of the crosslinking agent will lead to a more densely crosslinked network.

The architecture of the polymer network is also influenced by the structure of the crosslinking agent and the monomers involved. The use of a difunctional thiol like this compound in conjunction with multifunctional enes allows for the creation of well-defined network structures. wikipedia.org The stoichiometry between the thiol and ene functional groups is a key factor in controlling the final network structure and ensuring high conversion.

The introduction of crosslinks via this compound has a profound impact on the macroscopic properties of the resulting material. Crosslinking generally leads to:

Improved Thermomechanical Properties: Crosslinked polymers, often referred to as thermosets, typically exhibit enhanced thermal stability and mechanical strength compared to their non-crosslinked (thermoplastic) counterparts. mdpi.com

Increased Chemical Resistance: The network structure restricts the penetration of solvents, leading to improved resistance to chemical attack. mdpi.com

Enhanced Dimensional Stability: The crosslinks reduce polymer chain mobility, resulting in a material that is less prone to creep and deformation under load. mdpi.com

Changes in Physical Properties: The physical properties of a polymer network are highly dependent on the crosslink density. researchgate.net For instance, a higher crosslink density can lead to a more rigid and brittle material, while a lower density may result in a more flexible and elastomeric material.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiol |

| Alkene |

| Thioether |

| DMPA (2,2-Dimethoxy-2-phenylacetophenone) |

| AIBN (Azobisisobutyronitrile) |

| Azide |

| Alkyne |

| 2-mercaptoethanol (B42355) |

| 11-mercaptoundecanol |

| 3-mercaptopropionic acid |

| 2,2-dimethyl-1,3-dioxolan-4-yl methanethiol |

| 3-allyloxymethyl-3-ethyloxetane |

| 1,6-hexamethylene diisocyanate |

| diphenyl-4,40-diisocyanate |

| allyl 10-undecenoate |

| 3,6-dioxa-1,8-octanedithiol |

| 3-mercaptopropyltrimethoxysilane |

| methyl methacrylate |

| styrene |

| S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate |

| 2-(thiophen-3-yl)acetic acid |

| ethane-1,2-dithiol |

| dicyclohexylcarbodiimide |

| N,N'-dimethylpyridin-4-amine |

Alternative Reaction Pathways and Functional Group Transformations of this compound

Beyond its potential in polymerization, the functional groups of this compound—two thiols, two ester groups, and a thioether—allow for a variety of other chemical transformations.

The thiol groups are particularly reactive and can undergo several important reactions:

Oxidation to Disulfides: Mild oxidation of the thiol groups can lead to the formation of a disulfide bond, resulting in a cyclic compound or a linear polymer, depending on the reaction conditions. This reversible disulfide linkage is of great interest in materials science for creating self-healing or degradable materials.

Thiol-Ene "Click" Reaction: The thiol groups can readily participate in thiol-ene "click" chemistry, a highly efficient and orthogonal reaction. This involves the addition of the thiol across a double bond, which can be used to attach a wide variety of functional molecules to the this compound backbone.

Michael Addition: As a nucleophile, the thiol group can undergo Michael addition to α,β-unsaturated carbonyl compounds. This provides another versatile route for functionalization.

The thioether linkage is generally more stable than the thiol groups but can also be targeted for specific transformations:

Oxidation: The thioether can be oxidized to a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents. This modification can significantly alter the polarity and chemical properties of the molecule.

Alkylation: The sulfur of the thioether can be alkylated to form a sulfonium (B1226848) salt.

The ester groups are susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule and release 3,3'-thiodipropionic acid and 2-mercaptoethanol. This degradability is a key feature that can be exploited in the design of "smart" materials.

Table 3: Summary of Alternative Reactions

| Functional Group | Reaction Type | Product Type |

| Thiol | Oxidation | Disulfide |

| Thiol | Thiol-Ene Reaction | Thioether adduct |

| Thiol | Michael Addition | Thioether adduct |

| Thioether | Oxidation | Sulfoxide/Sulfone |

| Thioether | Alkylation | Sulfonium salt |

| Ester | Hydrolysis | Carboxylic acid and alcohol |

Advanced Polymer Science and Material Engineering Applications of Bis 2 Mercaptoethyl 3,3 Thiodipropionate

Design and Synthesis of Complex Polymer Architectures via Bis(2-mercaptoethyl) 3,3'-thiodipropionate

The dual thiol functionality of this compound makes it a valuable monomer for constructing intricate, non-linear polymer structures. These architectures, such as hyperbranched polymers and multi-arm star polymers, exhibit unique physical and chemical properties compared to their linear counterparts, including lower viscosity, higher solubility, and a high density of terminal functional groups. scielo.orgnih.gov

Hyperbranched polymers are three-dimensional, highly branched macromolecules prepared through more straightforward, often one-pot, synthetic strategies compared to the perfect, generation-by-generation growth of dendrimers. scielo.org The primary methods for their synthesis include the step-growth polycondensation of ABₓ monomers (where x ≥ 2), self-condensing vinyl polymerization (SCVP), and multi-branching ring-opening polymerization. nih.gov

This compound is classified as an A₂-type monomer, as it possesses two identical reactive thiol groups. To form a hyperbranched structure, it must be co-polymerized with a complementary Bₓ monomer that has three or more reactive groups (e.g., a tri- or tetra-acrylate or vinyl monomer) in an A₂ + Bₓ type reaction. The reaction between the thiol groups (A) and the 'B' groups proceeds via mechanisms like thiol-ene or thiol-Michael addition reactions, which are known for their high efficiency and selectivity, often referred to as "click chemistry."

While the principles of using A₂ monomers in hyperbranched polymer synthesis are well-established, specific research literature detailing the synthesis and characterization of hyperbranched polymers derived explicitly from this compound is not extensively documented. However, the broader class of multifunctional thiols is central to creating such architectures, particularly through thiol-ene polymerizations. nih.gov

Table 1: General Synthetic Approaches for Hyperbranched Polymers

| Synthetic Strategy | Monomer Type | Description |

|---|---|---|

| Step-Growth Polycondensation | ABₓ (x ≥ 2) or A₂ + B₃ | Direct one-pot polymerization. The A₂ + B₃ approach requires careful control of stoichiometry to prevent premature gelation. nih.gov |

| Self-Condensing Vinyl Polymerization (SCVP) | AB (Inimer) | A monomer containing both a polymerizable vinyl group and an initiating group. rsc.orgmdpi.com |

Multi-arm star polymers consist of several linear polymer chains, or "arms," emanating from a central core. researchgate.net Their synthesis is typically achieved through two main strategies: the "core-first" method, where arms are grown from a multifunctional initiator, or the "arm-first" method, where pre-formed linear polymer arms are attached to a multifunctional linking agent. researchgate.net

Multifunctional thiols, known as polymercaptans, can be employed as core molecules or chain transfer agents in the synthesis of star polymers. google.com In a "core-first" approach using a technique like reversible addition-fragmentation chain-transfer (RAFT) polymerization, a dithiol like this compound could be functionalized to create a difunctional or tetrafunctional initiator or chain transfer agent, from which polymer arms could be grown.

A patent on multi-reactivity polymercaptans describes the creation of star polymers using cores with multiple thiol groups. google.com While this patent focuses on cores with differential reactivity, the underlying principle applies. This compound could serve as a component in building a central core, with subsequent reactions, such as thiol-ene chemistry, used to attach pre-formed polymer "arms," thereby creating a star polymer architecture.

Development of Stimuli-Responsive Hydrogels and Smart Materials Utilizing this compound

Stimuli-responsive materials, or "smart materials," are designed to undergo significant changes in their properties in response to external environmental cues such as pH, temperature, light, or redox potential. nih.govnih.govrsc.org Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are a prominent class of such materials. nih.gov

The thiol groups of this compound are particularly suited for creating redox-responsive materials. The thiol-disulfide equilibrium is a key biochemical redox switch. In the presence of an oxidizing agent or a change in redox potential, two thiol groups can couple to form a disulfide bond (-S-S-). This process can be reversed under reducing conditions.

When this compound is used as a crosslinking agent in a hydrogel network, the disulfide bonds form the junctions between polymer chains. The cleavage of these disulfide bonds in a reducing environment (e.g., in the presence of glutathione) would lead to the breakdown of the crosslinks and the dissolution or degradation of the hydrogel. This property is highly valuable for controlled drug delivery applications, where a drug encapsulated within the hydrogel can be released in response to specific biological redox cues. nih.gov Although the general principle is well-understood for thiol-containing molecules, specific studies focusing on hydrogels made from this compound are not widely reported.

High-Performance Coatings, Adhesives, and Sealants Formulated with this compound

The formulation of high-performance coatings, adhesives, and sealants frequently relies on the chemistry of polythiols. This compound is identified in patent literature as a valuable component in polymerizable compositions for these applications. epo.org These materials are used across diverse industries, including construction, automotive, and packaging. cvut.cz

The two primary reaction pathways for incorporating this compound are:

Polythiourethane Formation: The thiol groups react readily with isocyanate (-NCO) groups to form thiourethane linkages. Formulations combining polythiols like this compound with polyisocyanates yield polythiourethane networks known for their strong adhesion, chemical resistance, and durability. epo.org

Thiol-Ene "Click" Chemistry: The thiol groups can undergo a rapid and efficient addition reaction with compounds containing vinyl or allyl groups (C=C double bonds), typically initiated by UV light. nih.gov This process, known as thiol-ene polymerization, is advantageous for creating solvent-free, rapidly curing coatings and adhesives. nih.govnih.gov

The presence of the thioether and ester groups within the this compound backbone contributes to the final properties of the cured material, influencing its flexibility, adhesion, and thermal stability. Mineral fillers like calcium carbonate are often added to adhesive and sealant formulations to control rheology and improve mechanical properties. provencale.com

Integration of this compound in Advanced Composite and Nanocomposite Systems

Advanced composites and nanocomposites are materials where a matrix, typically a polymer, is reinforced with a secondary phase such as fibers (e.g., glass, carbon) or nanoparticles (e.g., silica, clay, carbon nanotubes). A critical factor in the performance of these materials is the quality of the interface between the matrix and the reinforcement.

While the strategy is well-established, specific research detailing the use of this compound as a coupling agent or matrix component in advanced composites is not extensively covered in the available literature. However, related research demonstrates the successful use of thiol-ene reactions to create flame-retardant coatings for fiber composites, indicating the compatibility of this chemistry in composite systems. nih.gov

Specialized Applications of this compound in Optical and Electronic Materials

This compound, listed as "thiodipropionic acid bis(2-mercaptoethyl ester)," is a key component in polymerizable compositions for producing high-quality optical materials. epo.org Specifically, it is used in the manufacture of polythiourethane resins for plastic lenses. epo.orgepo.org

These optical resins are typically formed by reacting a polythiol compound with a polyisocyanate compound. The high sulfur content contributed by the polythiol is instrumental in achieving a high refractive index, a crucial property for creating thinner, lighter lenses. At the same time, these materials maintain low dispersion (high Abbe number), excellent transparency, and superior impact resistance compared to glass. epo.orgepo.org

Table 2: Typical Components in a Polymerizable Composition for High Refractive Index Lenses

| Component Type | Example Compound | Function |

|---|---|---|

| Polyisocyanate | m-Xylylene diisocyanate, Isophorone diisocyanate | Forms the urethane/thiourethane backbone. epo.org |

| Polythiol (with ester groups) | This compound | Contributes to high refractive index and provides flexibility. epo.org |

In the realm of electronic materials, research is ongoing into various conductive polymers and organic semiconductors. mdpi.comresearchgate.net While polymers containing sulfur, such as polythiophenes, are widely studied for their electronic properties, the direct application of this compound in conductive or semiconductor formulations is not well-documented. Its primary established role in this broader category remains in the formulation of high-performance resins used in optical devices and components. mdpi.com

Computational Chemistry and Theoretical Modeling of Bis 2 Mercaptoethyl 3,3 Thiodipropionate Systems

Quantum Chemical Investigations on the Electronic Structure and Reactivity of Bis(2-mercaptoethyl) 3,3'-thiodipropionate

Quantum chemical methods are instrumental in elucidating the intrinsic properties of "this compound" at the electronic level. These calculations offer insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Calculations for this compound

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For "this compound," DFT calculations can determine optimized geometries, vibrational frequencies, and a host of electronic properties. These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-31G(d,p), to balance accuracy and computational cost. mdpi.com

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net Furthermore, the distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. For instance, in organosulfur compounds, the sulfur atoms are often key sites of reactivity. nih.govrdd.edu.iq

Other important parameters derived from DFT calculations include the electrostatic potential (ESP) map, which visualizes the charge distribution and helps identify electron-rich and electron-poor regions of the molecule. This is crucial for understanding intermolecular interactions.

Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organosulfur compounds.

Ab Initio Studies of Reaction Intermediates and Transition States involving this compound

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for studying reaction mechanisms. rdd.edu.iq These methods can be employed to locate and characterize the structures of transition states and reaction intermediates for reactions involving "this compound." For example, in the context of polymer formation, this compound can undergo reactions such as thiol-ene or thia-Michael additions. mdpi.com

By calculating the potential energy surface for a given reaction, researchers can determine the activation energies, which govern the reaction rates. nih.govaip.org For instance, the thia-Michael addition of the thiol groups to an activated double bond would proceed through a specific transition state, the geometry and energy of which can be precisely calculated. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the located transition state connects the reactants and products. rdd.edu.iq

These studies provide a detailed picture of the reaction pathways, helping to understand stereoselectivity and regioselectivity, and to predict the most favorable reaction conditions.

Molecular Dynamics Simulations and Coarse-Grained Models for this compound Polymer Networks

While quantum chemical methods are excellent for studying single molecules or small molecular clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of large systems, such as polymer networks, over time.

Prediction of Network Formation and Gelation Behavior in this compound Systems

"this compound" can act as a crosslinker in polymerization reactions, leading to the formation of a three-dimensional polymer network. MD simulations can be used to model this process. By defining reactive force fields, it is possible to simulate the covalent bond formation between the thiol groups of the compound and other monomers, such as multifunctional acrylates. acs.orgncsu.edu

These simulations can predict the gel point, which is the critical extent of reaction at which an infinite network first appears. acs.orgncsu.edu The evolution of the network structure, including the distribution of crosslink densities and the presence of structural defects, can be monitored throughout the simulation. youtube.com

Coarse-grained (CG) models, where groups of atoms are represented as single beads, allow for the simulation of larger systems and longer timescales than are accessible with all-atom MD. nih.govacs.orgchemrxiv.orgpolyhub.orgmdpi.com CG models are particularly useful for studying the large-scale morphological changes that occur during gelation and for predicting the final network topology. nih.govmdpi.com

Simulation of Mechanical and Dynamic Properties of this compound-Based Materials

Once a model of the crosslinked polymer network is established, MD simulations can be used to predict its mechanical and dynamic properties. By applying virtual tensile or shear deformations to the simulation box, stress-strain curves can be generated, from which mechanical properties like Young's modulus, shear modulus, and bulk modulus can be calculated. purdue.eduana.ir

These simulations can reveal how the molecular structure, such as the crosslink density and the flexibility of the "this compound" linker, influences the macroscopic mechanical behavior of the material. mdpi.comrsc.org Dynamic properties, such as the glass transition temperature (Tg), can also be estimated by monitoring the change in density or other properties as a function of temperature. youtube.compurdue.edu

Hypothetical Simulated Mechanical Properties of a Polymer Network Crosslinked with this compound

| Property | Hypothetical Value | Relevance |

|---|---|---|

| Young's Modulus (E) | 1.5 GPa | Stiffness of the material |

| Shear Modulus (G) | 0.6 GPa | Resistance to shear deformation |

| Bulk Modulus (K) | 3.0 GPa | Resistance to compression |

| Glass Transition Temperature (Tg) | 65 °C | Temperature at which the material transitions from a glassy to a rubbery state |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar sulfur-containing polymer networks.

Establishment of Quantitative Structure-Reactivity Relationships (QSRR) for this compound

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity. uliege.benih.gov For "this compound" and its derivatives, a QSRR model could be developed to predict their reactivity in various chemical transformations.

To build a QSRR model, a dataset of compounds with known reactivity data is required. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For instance, descriptors derived from DFT calculations, such as HOMO/LUMO energies and atomic charges, can be particularly effective. mdpi.comresearchgate.netresearchgate.net

Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical equation is derived that links the descriptors to the observed reactivity. nih.gov Such a model could predict, for example, the rate constant for the reaction of the thiol groups or the equilibrium constant for a particular process. This approach allows for the rapid screening of new, hypothetical derivatives of "this compound" to identify candidates with desired reactivity profiles without the need for extensive experimental work. nih.gov

Application of Machine Learning Algorithms in the Discovery and Optimization of this compound Reactions

The application of machine learning (ML) to chemical synthesis is a rapidly advancing field, offering powerful tools for reaction discovery and optimization. These algorithms can analyze vast datasets of chemical reactions to identify patterns and predict outcomes, thereby accelerating the development of new synthetic routes and improving the efficiency of existing ones. However, there is no specific research in the public domain detailing the use of machine learning algorithms for the discovery and optimization of reactions involving this compound. The following discussion is based on the general application of ML in chemical reaction optimization.

General Principles of Machine Learning in Reaction Optimization

Machine learning models, particularly those based on Bayesian optimization and neural networks, are increasingly used to navigate the complex, multi-dimensional space of reaction conditions. These conditions can include temperature, pressure, catalyst loading, solvent choice, and reagent concentrations. By iteratively learning from experimental results, ML algorithms can suggest new sets of conditions that are most likely to improve a desired outcome, such as reaction yield or selectivity, with a minimal number of experiments.

The general workflow for applying machine learning to reaction optimization typically involves the following steps:

Data Representation: Chemical structures of reactants, products, and reagents are converted into machine-readable formats, known as molecular descriptors or fingerprints.

Model Training: An ML model is trained on a dataset of known reactions, learning the relationship between the input features (reactants, conditions) and the output (e.g., yield).

Prediction and Suggestion: The trained model predicts the outcomes for a range of unexplored reaction conditions. An optimization algorithm then suggests the most promising experiments to perform next.

Iterative Refinement: The results of the new experiments are fed back into the dataset, and the model is retrained, leading to progressively better predictions and more efficient optimization.

Potential Application to this compound

In the context of synthesizing or modifying this compound, a thioether, ML could be employed to optimize the key C-S bond-forming reactions. For instance, in a reaction between 3,3'-thiodipropionic acid and 2-mercaptoethanol (B42355), an ML model could be used to optimize parameters to maximize the yield and purity of the final product while minimizing side reactions.

Illustrative Data Table for a Hypothetical ML-Driven Optimization

The following table illustrates the type of data that would be generated during an ML-assisted optimization process. Please note that this data is purely hypothetical and for illustrative purposes only, as no such study has been published for this compound. The table shows an iterative process where a Bayesian optimization algorithm suggests new experimental conditions to improve the reaction yield.

| Iteration | Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Predicted Yield (%) | Experimental Yield (%) |

| 1 | 80 | 1.0 | 12 | 65 | 62 |

| 2 | 100 | 0.5 | 8 | 72 | 75 |

| 3 | 90 | 0.75 | 10 | 78 | 81 |

| 4 | 95 | 0.6 | 9 | 85 | 84 |

| 5 | 92 | 0.65 | 9.5 | 86 | 87 |

Research Findings in Related Areas

Studies on other organosulfur compounds have demonstrated the power of these techniques. For example, machine learning has been used to intelligently screen for solvents for the capture of methyl mercaptan, another organosulfur compound. In a different study, Bayesian optimization was successfully applied to improve the synthesis of spiro-dithiolane, a key intermediate for polyvalent mercaptans. These examples underscore the potential of ML to significantly accelerate the development and optimization of synthetic routes for complex sulfur-containing molecules.

While direct research on this compound is lacking, the established success of machine learning in optimizing a variety of chemical reactions, including those for organosulfur compounds, strongly suggests its potential utility in this area. Future research could leverage these powerful computational tools to discover novel, more efficient synthetic pathways to this compound and its derivatives.

Degradation Pathways and Stability Assessment of Bis 2 Mercaptoethyl 3,3 Thiodipropionate Derived Materials

Hydrolytic Degradation Mechanisms of Bis(2-mercaptoethyl) 3,3'-thiodipropionate and its Polymer Conjugates

The hydrolytic degradation of materials containing this compound primarily involves the cleavage of its ester linkages. This process is influenced by factors such as pH, temperature, and the presence of catalysts. The ester groups in the 3,3'-thiodipropionate backbone are susceptible to hydrolysis, which can lead to a reduction in the molecular weight of polymer chains and alter the material's physical properties.

The general mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This reaction can be accelerated in both acidic and basic conditions. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to attack by water. In basic conditions, the hydroxide (B78521) ion acts as a more potent nucleophile than water, directly attacking the carbonyl carbon.

Table 1: Hypothetical Hydrolytic Degradation of a this compound-Based Polymer Under Different pH Conditions at 37°C

| Time (weeks) | % Molecular Weight Loss (pH 5.0) | % Molecular Weight Loss (pH 7.4) | % Molecular Weight Loss (pH 9.0) |

| 0 | 0.0 | 0.0 | 0.0 |

| 4 | 2.5 | 1.0 | 5.8 |

| 8 | 5.2 | 2.1 | 11.5 |

| 12 | 8.0 | 3.5 | 18.2 |

| 24 | 15.5 | 7.2 | 35.0 |

This table presents hypothetical data based on the known behavior of polyester (B1180765) hydrolysis, illustrating the expected trend of accelerated degradation under basic conditions.

Investigation of Oxidative Degradation Profiles of this compound-Based Systems

The thioether linkage in the 3,3'-thiodipropionate structure is a primary site for oxidative degradation. The sulfur atom can be oxidized to form sulfoxides and subsequently sulfones. This oxidation can be initiated by various oxidizing agents, including atmospheric oxygen, peroxides, and free radicals. The conversion of the thioether to the more polar sulfoxide (B87167) and sulfone groups can significantly alter the chemical and physical properties of the material, potentially leading to embrittlement and loss of mechanical strength.

Research on a closely related compound, didodecyl 3,3'-thiodipropionate (DDTDP), has shown that it can undergo oxidation to form sulfoxide and sulfone products. usm.edu This suggests a similar degradation pathway for this compound. The presence of mercaptoethyl groups also introduces thiol functionalities that are susceptible to oxidation, potentially forming disulfide crosslinks which can affect the material's properties.

Table 2: Expected Oxidative Degradation Products of this compound

| Original Functional Group | Oxidized Functional Group(s) | Impact on Material Properties |

| Thioether (-S-) | Sulfoxide (-SO-), Sulfone (-SO2-) | Increased polarity, potential for embrittlement |

| Thiol (-SH) | Disulfide (-S-S-) | Crosslinking, increased stiffness |

Photolytic Decomposition and Photostability of this compound-Containing Polymers

Polymers incorporating this compound may be susceptible to photolytic degradation, particularly when exposed to ultraviolet (UV) radiation. The energy from UV light can be sufficient to break the chemical bonds within the polymer structure. Both the ester and thioether linkages are potential sites for photolytic cleavage.

The absorption of UV radiation can lead to the formation of free radicals, which can then initiate a cascade of degradation reactions, including chain scission and crosslinking. The specific photodegradation pathway will depend on the chemical environment within the polymer and the presence of any photostabilizers. While direct studies on the photostability of this specific compound are limited, research on polymers containing thioether and ester groups indicates that these functionalities can be susceptible to photodegradation.

Enzymatic Degradation Behavior of this compound-Functionalized Polymers

In biological environments, polymers containing this compound may be subject to enzymatic degradation. The ester linkages within the molecule are particularly susceptible to hydrolysis catalyzed by esterase enzymes. This enzymatic action can lead to the breakdown of the polymer backbone, resulting in a loss of mass and mechanical integrity.

The rate and extent of enzymatic degradation are influenced by several factors, including the type of enzyme, the polymer's morphology, and the accessibility of the ester groups to the enzyme's active site. While specific data on the enzymatic degradation of this compound is scarce, the general principles of polyester and thiol ester hydrolysis by enzymes are well-established. It is known that some enzymes can selectively hydrolyze ester bonds in polymeric structures.

Environmental Factor Influence on the Long-Term Stability of this compound-Based Products

The long-term stability of products based on this compound is a complex interplay of the degradation mechanisms discussed above, influenced by a range of environmental factors. These include:

Temperature: Elevated temperatures can accelerate the rates of hydrolytic, oxidative, and photolytic degradation.

Humidity: The presence of moisture is essential for hydrolytic degradation and can also influence the rate of other degradation pathways.

Light Exposure: As discussed, UV radiation can be a significant driver of degradation.

Chemical Environment: The presence of acids, bases, oxidizing agents, or specific enzymes in the surrounding environment can significantly impact the stability of the material.

The combination of these factors will determine the ultimate service life and environmental fate of materials derived from this compound. For example, a product used outdoors will be subjected to a combination of UV radiation, temperature fluctuations, and moisture, leading to a more complex degradation profile than a product used in a controlled indoor environment.

Table 3: Summary of Environmental Factors and Their Primary Impact on Degradation

| Environmental Factor | Primary Degradation Pathway(s) Affected | Expected Outcome |

| High Temperature | Hydrolysis, Oxidation | Accelerated bond cleavage, reduced material lifespan |

| High Humidity | Hydrolysis | Swelling, plasticization, chain scission |

| UV Radiation | Photolysis | Chain scission, crosslinking, discoloration |

| Acidic/Basic pH | Hydrolysis | Accelerated ester bond cleavage |

| Oxidizing Agents | Oxidation | Formation of sulfoxides/sulfones, embrittlement |

| Biological Activity | Enzymatic Degradation | Biodegradation, mass loss |

Advanced Analytical and Spectroscopic Characterization of Bis 2 Mercaptoethyl 3,3 Thiodipropionate

Spectroscopic Methodologies for Structural Elucidation and Quantitative Analysis of Bis(2-mercaptoethyl) 3,3'-thiodipropionate

Spectroscopic techniques are fundamental in providing detailed information about the molecular structure and functional groups present in "this compound".

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For "this compound", both ¹H and ¹³C NMR would provide critical data.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. The methylene (B1212753) protons adjacent to the thiol (-SH), thioether (-S-), and ester (-COO-) groups would each have characteristic chemical shifts and coupling patterns, allowing for the confirmation of the compound's backbone structure. The chemical shift of the thiol proton itself can also be observed, although it can be broad and its position can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would show separate signals for each unique carbon atom in the molecule. nih.gov The carbonyl carbon of the ester group would appear at the downfield end of the spectrum (typically 170-185 ppm). nih.gov The various methylene carbons in the ethyl and propionate (B1217596) moieties would have distinct chemical shifts based on their proximity to the electronegative oxygen and sulfur atoms. nih.gov

Isotopic Labeling and Mechanistic Studies: Isotopic labeling, where atoms like ¹³C or deuterium (B1214612) (²H) are incorporated into the molecule, can be a powerful tool for mechanistic studies. nih.govnih.gov For instance, if "this compound" is used in a polymerization or reaction, labeling specific positions can help track the transformation of the molecule and elucidate the reaction mechanism. By analyzing the NMR spectra of the products, the fate of the labeled atoms can be determined, providing unambiguous evidence for bond formation and cleavage.

Predicted ¹³C NMR Chemical Shifts for this compound While experimental data is not readily available in public literature, theoretical chemical shifts can be predicted based on the molecular structure.

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Methylene adjacent to thioether (S-CH₂) | 30 - 35 |

| Methylene adjacent to ester oxygen (O-CH₂) | 60 - 65 |

| Methylene adjacent to thiol (S-CH₂) | 25 - 30 |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Monitoring Reaction Progress and Functional Group Changes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be dominated by a strong absorption band from the carbonyl (C=O) stretch of the ester group, typically found around 1735 cm⁻¹. The C-O single bond stretch would also be present. The S-H stretch of the thiol group is often weak and appears around 2550-2600 cm⁻¹. Changes in the intensity of these bands can be used to monitor reactions, such as the consumption of the thiol group or the formation of new bonds.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for symmetric bonds. The S-S bond, which would be formed upon oxidation of the thiol groups, has a characteristic Raman signal, making this technique suitable for monitoring such reactions. googleapis.com The C-S and S-H bonds also give rise to Raman signals.

Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Typical Wavenumber (cm⁻¹) | Technique |

| C=O (Ester) | 1750 - 1735 | IR (Strong) |

| S-H (Thiol) | 2600 - 2550 | IR (Weak), Raman |

| C-O (Ester) | 1300 - 1000 | IR (Strong) |

| C-S (Thioether/Thiol) | 800 - 600 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Purity and Molecular Weight Determination of this compound

High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the molecular weight and elemental composition of a compound. nih.govmzcloud.org For "this compound" (C₁₀H₁₈O₄S₃), the exact mass can be calculated and compared to the measured mass with high precision, confirming the molecular formula and assessing the purity of the sample. nih.gov Fragmentation patterns observed in the mass spectrum can also provide structural information, corroborating data from NMR and vibrational spectroscopy.

Chromatographic Techniques for Separation and Identification of this compound Intermediates and Products

Chromatography is used to separate the components of a mixture, which is crucial for analyzing reaction intermediates, byproducts, and polymers.

Gas Chromatography (GC) Coupled with Various Detectors for Volatile Components

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. "this compound" itself may have limited volatility due to its molecular weight and polar functional groups. However, GC, particularly when coupled with a mass spectrometer (GC-MS), would be an excellent tool for identifying more volatile intermediates in its synthesis or degradation products. googleapis.com Derivatization could also be employed to increase the volatility of the compound and its related species for GC analysis.

Liquid Chromatography (LC) for Polymer Characterization and Oligomer Analysis

Liquid Chromatography (LC) is the premier technique for the analysis of non-volatile compounds and polymers. chemicalbook.com For "this compound", which can potentially form oligomers or polymers through disulfide bond formation or other reactions, LC is indispensable.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size in solution and is a standard method for determining the molecular weight distribution of polymers. solvias.comchemicalbook.com This would be the method of choice for analyzing any polymeric material derived from "this compound".

Reversed-Phase LC (RP-LC): RP-LC separates molecules based on their hydrophobicity. This technique, especially when coupled with mass spectrometry (LC-MS), would be highly effective for separating and identifying "this compound" from its starting materials, intermediates, and non-polymeric byproducts with high resolution. mzcloud.org

Thermal Analysis Techniques (DSC, TGA) for Characterization of this compound-Based Materials

Thermal analysis techniques are fundamental in characterizing the thermal stability and transitional behavior of polymeric materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly crucial for evaluating networks crosslinked with this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net It is used to determine key thermal transitions such as the glass transition temperature (Tg), which marks the shift from a rigid, glassy state to a more flexible, rubbery state. researchgate.net For highly crosslinked thiol-ene networks, the Tg is a critical indicator of the polymer's use temperature and degree of cure. The breadth and position of the Tg peak can provide insights into the homogeneity of the polymer network. nih.gov In thiol-ene systems, Tg values can be tailored by altering the chemical structure of the thiol or ene monomers. nih.govtainstruments.com For instance, using more rigid monomer backbones generally results in a higher Tg. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. rsc.org This analysis is vital for assessing the thermal stability of the polymer network. TGA curves reveal the onset temperature of decomposition (Td), which indicates the material's stability at elevated temperatures. The degradation profile can also offer information about the composition of the material and the mechanisms of its decomposition. rsc.org Thiol-ene networks are known for their good thermal stability. nih.gov TGA is also used to determine the residual mass at high temperatures, which can be related to the formation of a char layer or inorganic content.

Due to a lack of specific experimental data in published literature for materials exclusively based on this compound, the following table presents representative thermal analysis data for polymer networks formed with a structurally analogous tetrafunctional thiol, Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), to illustrate typical findings.

Interactive Data Table: Representative Thermal Properties of Thiol-Ene Polymer Networks

| Thiol Crosslinker System | Glass Transition Temp. (Tg) from DSC (°C) | Decomposition Temp. (Td, 5% mass loss) from TGA (°C) |

| PETMP / Triallyl-1,3,5-triazine-2,4,6-trione (TATATO) | 55-65 | > 320 |

| PETMP / 1,3,5-Triallyl-isocyanurate (TAIC) | 32 | > 350 |

| PETMP / Diallyl Phthalate (DAP) | 15 | > 330 |

Note: Data is illustrative and compiled from studies on analogous thiol-ene systems. Actual values for this compound-based materials may vary based on the specific 'ene' comonomer and curing conditions.

Rheological and Mechanical Characterization of Polymer Networks Crosslinked with this compound

The performance of a thermosetting polymer in structural applications is largely defined by its mechanical and rheological properties. These characteristics are intrinsically linked to the molecular architecture of the crosslinked network.

Rheological Characterization involves studying the flow and deformation of materials. For thermosetting resins, rheometers are used to monitor the change in viscosity during the curing process. This allows for the determination of the gel point—the transition from a liquid to a solid-like gel. For fully cured materials, Dynamic Mechanical Analysis (DMA) is a powerful technique used to measure the viscoelastic properties, such as the storage modulus (E'), loss modulus (E''), and damping factor (tan δ), as a function of temperature, time, or frequency. researchgate.net

The storage modulus (E') represents the elastic response of the material and is a measure of its stiffness. researchgate.net In the glassy region (below Tg), E' is high. As the material passes through the glass transition, E' drops significantly. In the rubbery plateau region (above Tg), the value of E' is directly related to the crosslink density of the polymer network. nih.gov The loss modulus (E'') represents the viscous response, indicating the material's capacity to dissipate energy as heat. The peak of the tan δ curve (the ratio of E''/E') is often used to determine the glass transition temperature. researchgate.net

Mechanical Characterization typically involves quasi-static tests to determine properties like flexural strength, flexural modulus, and impact resistance. tainstruments.comnih.gov In a three-point bending test, the flexural modulus provides a measure of the material's stiffness, while the flexural strength indicates the maximum stress it can withstand before yielding. nih.gov The impact properties of thiol-ene networks are directly related to their glass transition temperature and their ability to dissipate energy. tainstruments.com The high conversion and formation of homogeneous networks in thiol-ene polymerizations often lead to materials with reliable mechanical performance. nih.gov

Interactive Data Table: Representative Mechanical Properties of Thiol-Ene Polymer Networks

| Thiol Crosslinker System | Storage Modulus (E') @ 25°C (GPa) | Flexural Strength (MPa) | Impact Strength (kJ/m²) |

| PETMP / Triallyl-isocyanurate (TAIC) | 2.5 - 3.5 | 80 - 120 | 3 - 5 |

| PETMP / Norbornene System | 1.0 - 2.0 | 40 - 70 | 5 - 8 |

| PETMP / Diallyl Phthalate (DAP) | 2.0 - 3.0 | 60 - 90 | 2 - 4 |

Note: This data is representative of typical thiol-ene networks and is provided for illustrative purposes. Actual properties will depend on the specific formulation and processing conditions.

Synthesis and Investigation of Derivatives and Functional Analogs of Bis 2 Mercaptoethyl 3,3 Thiodipropionate

Rational Design and Synthesis of Modified Bis(2-mercaptoethyl) 3,3'-thiodipropionate Structures

The rational design of derivatives of this compound is grounded in the principles of polymer chemistry, aiming to create new molecules with specific, predictable characteristics. The synthesis of these novel structures primarily involves two strategic approaches: modifying the central thiodipropionate ester backbone and diversifying the reactive terminal thiol groups. These modifications allow for fine-tuning of properties such as flexibility, thermal stability, reactivity, and crosslink density in the resulting polymers.

Alterations to the Thiodipropionate Ester Backbone

The ester backbone of this compound is a key determinant of the intrinsic properties of its polymeric derivatives, such as flexibility and thermal behavior. Altering this backbone, for instance by substituting the 3,3'-thiodipropionate core with other diacids or incorporating different spacer units, can systematically tune the final material's characteristics.

Strategies for backbone modification often draw inspiration from the synthesis of other functional polymers. For example, employing long-chain diacids in the initial esterification reaction to create the backbone would be expected to increase the flexibility and lower the glass transition temperature (Tg) of the resulting polymer. Conversely, incorporating rigid structures, such as aromatic rings, into the backbone would enhance thermal stability and mechanical strength. The synthesis of these analogs typically follows standard esterification procedures, reacting the desired diacid or its derivative with 2-mercaptoethanol (B42355), followed by further reaction to ensure terminal thiol groups if necessary. The principles of using functionalized precursors to create polymers with tailored properties are well-established, such as in the synthesis of functionalized vegetable oil-based polymers for thiol-ene reactions. jsta.clnih.gov

Diversification of the Terminal Thiol Functionalities

The terminal thiol (-SH) groups are the primary reactive sites on the this compound molecule, making them ideal targets for chemical modification. The high efficiency and specificity of thiol-based "click" reactions, such as thiol-ene and thiol-Michael additions, allow for the covalent attachment of a vast range of functional moieties. researchgate.netacs.org This post-synthesis modification approach enables the creation of a library of derivatives from a single backbone structure. researchgate.net